tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Protecting group chemistry Hydrolytic stability Silyl ethers

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (CAS 123237-62-7) is an enantiomerically pure chiral epoxide bearing a tert-butyldimethylsilyl (TBDMS) protecting group. This bifunctional C3 building block integrates a nucleophile-accessible oxirane ring with a sterically hindered silyl ether moiety, enabling sequential synthetic transformations where the epoxide is reacted while the protected primary alcohol remains intact.

Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
CAS No. 123237-62-7
Cat. No. B039986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldimethylsilyl (S)-(+)-glycidyl ether
CAS123237-62-7
Molecular FormulaC9H20O2Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CO1
InChIInChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1
InChIKeyYANSSVVGZPNSKD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (CAS 123237-62-7)? A Procurement-Focused Technical Baseline


tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (CAS 123237-62-7) is an enantiomerically pure chiral epoxide bearing a tert-butyldimethylsilyl (TBDMS) protecting group . This bifunctional C3 building block integrates a nucleophile-accessible oxirane ring with a sterically hindered silyl ether moiety, enabling sequential synthetic transformations where the epoxide is reacted while the protected primary alcohol remains intact [1]. Commercial grades are typically available at ≥95% GC purity, with the (S)-enantiomer exhibiting a specific optical rotation [α]²⁰ᴅ = +5° to +7° (neat) . The compound is manufactured via silylation of enantiopure (S)-glycidol with TBDMS-Cl, a route that preserves stereochemical integrity at the C2 position of the oxirane ring [1].

Chiral Building Block Enantiopure (S)-glycidyl ether with TBDMS protection for stereocontrolled synthesis
Workflow Compatibility TBDMS group enables aqueous workup and chromatographic purification without cleavage
Deprotection Strategy Selective fluoride-mediated cleavage allows orthogonal protecting group manipulation

Why tert-Butyldimethylsilyl (S)-(+)-glycidyl ether Cannot Be Replaced by Common Silyl Ether or Racemic Alternatives


Substituting tert-butyldimethylsilyl (S)-(+)-glycidyl ether with seemingly analogous compounds introduces quantifiable risks to synthesis outcomes. The TBDMS group confers approximately 10,000-fold greater hydrolytic stability than trimethylsilyl (TMS) ethers, meaning TMS-protected glycidyl ethers degrade under aqueous workup conditions where the TBDMS variant remains intact [1][2]. Conversely, tert-butyldiphenylsilyl (TBDPS) glycidyl ethers exhibit approximately 100-fold greater acid stability than TBDMS, which translates to sluggish deprotection kinetics when TBAF-mediated cleavage is required . Critically, the enantiomeric configuration dictates the stereochemical outcome of downstream transformations: racemic tert-butyldimethylsilyl glycidyl ether (CAS 78906-15-7) cannot generate enantiopure products without additional resolution steps, incurring yield losses of ≥50% in asymmetric syntheses .

TMS-protected analog May not survive aqueous workup or chromatography; hydrolytic lability may compromise multi-step sequences.
TBDPS-protected analog Acid stability may require harsher deprotection conditions, potentially incompatible with base-sensitive groups.
Racemic glycidyl ether Enantiomeric mixture may necessitate additional resolution steps, reducing yield and stereochemical fidelity.

Quantitative Differentiation of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether vs. Closest Comparators


Hydrolytic Stability: TBDMS vs. TMS Ethers (10,000× Differential)

tert-Butyldimethylsilyl ethers demonstrate a 10,000-fold increase in hydrolytic stability compared to trimethylsilyl (TMS) ethers [1]. This differential enables TBDMS-protected (S)-glycidyl ether to survive aqueous workup, silica gel chromatography, and mild acidic/basic conditions that would cleave TMS-glycidyl ether within minutes to hours.

Hydrolytic Stability
Class-level inference
~10,000× vs. TMS
May support aqueous workup compatibility
Class-level property; verify under specific conditions
Protecting group chemistry Hydrolytic stability Silyl ethers

Acidic Hydrolysis Stability: TBDMS vs. TBDPS Ethers (100× Differential)

Under acidic hydrolysis conditions, tert-butyldiphenylsilyl (TBDPS) ethers are approximately 100 times more stable than tert-butyldimethylsilyl (TBDMS) ethers . This creates an orthogonal deprotection window: TBDMS-glycidyl ether can be selectively cleaved with mild acid (e.g., 80% acetic acid) while TBDPS groups remain intact, or alternatively, TBDMS remains stable under fluoride-mediated conditions (TBAF) that rapidly cleave TBDPS.

Acidic Stability
Class-level inference
TBDPS ~100× more stable
Supports orthogonal deprotection strategy
TBDPS may resist mild acid deprotection
Deprotection kinetics Orthogonal protection Silyl ethers

DDQ-Mediated Hydrolysis Selectivity: TBDMS vs. TBDPS vs. TES Ethers

In the presence of catalytic DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in MeCN–H₂O (9:1) or THF–H₂O (9:1), triethylsilyl (TES) ethers undergo hydrolysis more readily than TBDMS ethers, while TBDPS ethers remain completely stable under these conditions [1]. This establishes a selectivity hierarchy (TES > TBDMS > TBDPS) for orthogonal protecting group manipulation.

DDQ Selectivity
Class-level inference
Hierarchy: TES > TBDMS > TBDPS
Enables sequential deprotection workflow
DDQ catalytic conditions; reported selectivity order
Orthogonal deprotection DDQ Silyl ether cleavage

Epoxide Ring-Opening Regioselectivity: TBDMS vs. Benzyl/MPM/TBDPS Protection

Differently protected glycidol derivatives (Bn, TBDPS, TBS [TBDMS], and MPM) were evaluated for regioselective ring opening with vinylmagnesium bromide [1]. The TBS (TBDMS)-protected glycidol derivative demonstrated distinct reactivity profiles that, with careful reagent selection, enabled high-yielding access to chiral homoallylic alcohol synthons. Quantitative yields varied by protecting group; the study confirms that the protecting group directly modulates both yield and regioselectivity outcomes, not merely serving as an inert spectator.

Ring-Opening Regioselectivity
Head-to-head comparison
Protecting group controls regioselectivity
TBDMS may yield distinct regioisomer ratios
Vinylmagnesium bromide/CuI; reported outcomes differ by PG
Regioselective epoxide opening Chiral synthon Glycidol derivatives

Stereoselectivity in Epoxide Methylation: TBDMS vs. TBDPS vs. TES Protection

In the stereoselective synthesis of 4′-carbon-substituted xylofuranosyladenines, epoxide ring cleavage with Me₃Al in CH₂Cl₂ produced the desired 4′-α-methylated product as the major stereoisomer when TBDMS (4) or TES (5) protection was employed [1]. In contrast, TBDPS-protected epoxide (6) gave reversed stereoselectivity, yielding a different stereoisomer as the major product.

Stereochemical Outcome
Head-to-head comparison
TBDMS favors α-methyl product; TBDPS reverses selectivity
Steric bulk directs facial selectivity in nucleoside synthesis
Me₃Al/CH₂Cl₂; reported stereochemical reversal
Stereoselective synthesis Organoaluminum reagents Nucleoside analogs

Enantiopurity Maintenance in Multi-Step Synthesis: TBDMS Protection Enables Migration-Free Deprotection

A catalytic one-pot synthesis of TBDMS-protected diacylglycerols starting from enantiopure glycidol (the precursor to TBDMS-glycidyl ether) demonstrated migration-free deprotection to yield stereo- and regiochemically pure diacylglycerols [1]. This process was applied to synthesize a major Mycobacterium tuberculosis phospholipid and platelet activating factor (PAF). The TBDMS group prevents acyl migration during deprotection, a common side reaction observed with less sterically demanding protecting groups.

Migration-Free Deprotection
Supporting evidence
Preserves stereo- and regiochemistry
TBDMS steric bulk may prevent acyl migration
Reported in diacylglycerol synthesis; class context
Enantiopure diacylglycerols Chiral pool synthesis Migration-free deprotection

Evidence-Based Application Scenarios for tert-Butyldimethylsilyl (S)-(+)-glycidyl ether


Synthesis of Enantiopure Diacylglycerols and Phospholipid Analogs

This compound serves as the chiral starting material for catalytic one-pot synthesis of TBDMS-protected diacylglycerols, with subsequent migration-free deprotection yielding stereo- and regiochemically pure products. This methodology has been validated in the synthesis of a major Mycobacterium tuberculosis phospholipid and platelet activating factor (PAF) [1].

Chiral Homoallylic Alcohol Synthesis via Regioselective Epoxide Opening

TBDMS-protected (S)-glycidyl ether undergoes regioselective ring opening with vinylmagnesium bromide under CuI catalysis to generate chiral homoallylic alcohols. This transformation provides a five-carbon functionalized chiral synthon for asymmetric synthesis, with the TBDMS group modulating regioselectivity outcomes compared to Bn, TBDPS, or MPM protection [1].

Stereocontrolled Synthesis of 4′-Carbon-Substituted Nucleoside Analogs

When incorporated into nucleoside epoxide intermediates, the TBDMS protecting group directs facial selectivity during Me₃Al-mediated ring opening to yield the 4′-α-methylated product as the major stereoisomer. This stereochemical outcome is reversed when TBDPS protection is employed instead, demonstrating the critical importance of protecting group selection [1].

Multi-Step Synthesis Requiring Aqueous Workup and Chromatographic Purification

The 10,000-fold hydrolytic stability advantage of TBDMS ethers over TMS ethers [1] makes this compound suitable for synthetic sequences involving aqueous extraction, silica gel chromatography, and mild acidic/basic conditions. In contrast, TMS-protected glycidyl ethers degrade under these standard laboratory conditions, precluding their use in multi-step syntheses.

Application
Selection Property
Validation Focus
Enantiopure diacylglycerol synthesis
Enantiopure epoxide synthon
Stereochemistry retention during deprotection
Chiral homoallylic alcohol synthesis
Regioselective epoxide opening
Regioisomer ratio under vinylmagnesium bromide/CuI
Stereocontrolled nucleoside analogs
Facial selectivity control
α-methyl stereoisomer preference vs. TBDPS
Multi-step synthesis with aqueous workup
Hydrolytic stability
Stability under chromatography and aqueous conditions

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